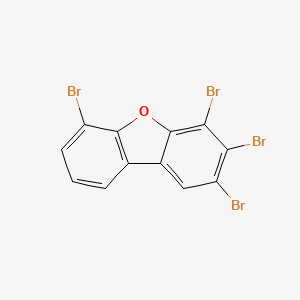

2,3,4,6-Tetrabromo-dibenzofuran

描述

属性

CAS 编号 |

131166-91-1 |

|---|---|

分子式 |

C12H4Br4O |

分子量 |

483.77 g/mol |

IUPAC 名称 |

2,3,4,6-tetrabromodibenzofuran |

InChI |

InChI=1S/C12H4Br4O/c13-7-3-1-2-5-6-4-8(14)9(15)10(16)12(6)17-11(5)7/h1-4H |

InChI 键 |

VHPQYVJBQVHKFP-UHFFFAOYSA-N |

规范 SMILES |

C1=CC2=C(C(=C1)Br)OC3=C(C(=C(C=C23)Br)Br)Br |

产品来源 |

United States |

Unintentional Formation Mechanisms and Sources of 2,3,4,6 Tetrabromo Dibenzofuran and Polybrominated Dibenzofurans

Thermal and Combustion Processes.pops.intpops.intdiva-portal.orgresearchgate.netnih.gov

High-temperature conditions, such as those found in waste incineration and accidental fires, can cause the degradation of BFRs, leading to the formation of PBDFs. murdoch.edu.auresearchgate.net These processes can occur under both oxidative and pyrolytic (oxygen-deficient) conditions. murdoch.edu.au The formation of PBDFs can happen through several pathways, including the precursor pathway, where the BFR molecule itself is transformed, and the de novo synthesis pathway, which involves the reaction of smaller molecules on the surface of fly ash. researchgate.netnih.govnih.gov

Municipal and hazardous waste incineration is a significant source of PBDFs. murdoch.edu.auunl.ptdiva-portal.org When plastics and other materials containing BFRs are incinerated, incomplete combustion can lead to the formation of these hazardous compounds. pops.intnih.gov The presence of both bromine and chlorine in the waste stream can also result in the formation of mixed polybromochloro-dibenzofurans (PXDFs). researchgate.netcdu.edu.au While modern incinerators with effective flue gas cleaning systems can destroy BFRs and PBDFs with high efficiency, poorly controlled combustion can lead to significant emissions. nih.govnih.govdiva-portal.org The concentration of PBDFs in the fly ash of incinerators can be considerable. diva-portal.orgieabioenergy.com

Accidental fires in homes, offices, and industrial settings where products containing BFRs are present can release significant amounts of PBDFs. pops.intresearchgate.net The insufficient combustion conditions typical of uncontrolled fires are conducive to the formation of PBDFs from BFRs, primarily through the precursor pathway. diva-portal.orgnih.gov This includes fires involving electronic equipment, furniture, and building materials that have been treated with these flame retardants. diva-portal.org

Electric arc furnaces (EAFs) used in steelmaking, particularly for recycling scrap steel, are recognized as a source of unintentional persistent organic pollutants, including PBDFs. researchgate.netresearchgate.net The high temperatures and the presence of plastics and other materials containing BFRs in the scrap metal feed contribute to their formation. researchgate.net Preheating the scrap steel can increase the formation and emission of these pollutants. researchgate.netresearchgate.net

Pyrolysis, the thermal decomposition of materials at elevated temperatures in an inert atmosphere, is a key process in the formation of PBDFs from BFRs. murdoch.edu.auresearchgate.net This process is relevant to various scenarios, including industrial recycling processes and accidental fires. nih.gov

The pyrolysis of polymer blends, such as Acrylonitrile-Butadiene-Styrene (ABS) containing the flame retardant Tetrabromobisphenol A (TBBPA), is a known source of PBDFs. pops.intoecd.orgwho.int Studies have shown that during the pyrolysis of such blends, various PBDF congeners are formed. pops.intwho.int For example, the pyrolysis of ABS with 16% TBBPA and 6% antimony trioxide produced a total of approximately 1500 to 3000 µg of PBDD/DFs per kilogram of the original sample in different tests. who.int The most abundant congener formed during the pyrolysis of TBBPA is often 2,4,6,8-TeBDF. pops.intresearchgate.net

One study investigated the pyrolysis of ABS/TBBPA blends at different temperatures and carrier gas compositions. The results, summarized in the table below, show that higher temperatures favor the formation of PBDD/Fs.

| Temperature (°C) | Carrier Gas | Total 2,3,7,8-PBDD/Fs (ng/g) |

| 600 | N₂ | 0.05 |

| 850 | N₂ | 0.12 |

| 600 | Air | 15.3 |

| 850 | Air | 2082 |

| Data derived from a study on the pyrolysis of ABS/TBBPA blends, showing the influence of temperature and carrier gas on the formation of 2,3,7,8-substituted PBDD/Fs. pops.int |

The presence of metal catalysts can significantly influence the formation and types of PBDFs produced during pyrolysis. pops.intmdpi.comsemanticscholar.org Copper (Cu), in particular, has been shown to have a strong catalytic effect on the formation of PBDD/Fs. pops.intmdpi.comsemanticscholar.orgacs.org Iron (Fe), Zinc (Zn), and Nickel (Ni) also exhibit catalytic activity. pops.intresearchgate.net These metals can be present in industrial settings like secondary copper smelters and in electronic waste. acs.org

In the pyrolysis of ABS/TBBPA blends, the presence of these metals was found to increase the formation of PBDD/Fs. pops.int The catalytic effect is also observed in the de novo synthesis pathway on fly ash, where metals like copper play a crucial role. acs.org Studies on the oxidation of bromophenols, which are precursors to PBDFs, have shown that metals like copper and iron accelerate the formation of ortho-substituted PBDD/Fs. researchgate.net For instance, the thermochemical formation of PBDD/Fs on fly ash from a secondary copper smelter was observed at temperatures as low as 150°C, with the maximum formation occurring at higher temperatures. acs.org

The table below illustrates the catalytic effect of different metals on the total concentration of PBDD/Fs formed during the pyrolysis of ABS/TBBPA blends at 850°C in an air atmosphere.

| Metal Present | Total PBDD/Fs (ng/g) |

| None | 2082 |

| Cu | 99.6 (ratio to total products) |

| Fe | 1.2 - 99.6 (range of ratios) |

| Zn | 1.2 - 99.6 (range of ratios) |

| Ni | 1.2 - 99.6 (range of ratios) |

| Data highlighting the catalytic effect of metals on PBDD/F formation during the pyrolysis of ABS/TBBPA blends. The values for metals are presented as the ratio of ΣPBDD/Fs to the total concentration of products, indicating a significant increase in the presence of these metals. pops.int |

Pyrolysis of Materials Containing Brominated Flame Retardants (BFRs)

Impact of Temperature and Atmospheric Conditions (Nitrogen vs. Air)

Under oxidative conditions, the formation of brominated phenoxy radicals, which are key precursors to PBDDs, is enhanced, particularly at lower temperatures. researchgate.net For instance, studies on the thermolysis of 2,4,6-Tribromophenol show that the yield of PBDDs is approximately four times higher under oxidative conditions than under pyrolytic conditions because the concentration of brominated phenoxy radicals increases. researchgate.net Conversely, under pyrolytic conditions, these essential radical intermediates decompose more readily, leading to a decrease in PBDD yields. researchgate.net

The temperature itself is a critical factor. The formation of PBDFs from polybrominated diphenyl ethers (PBDEs) occurs in a narrow temperature window of 700–850 °C, whereas the precursor PBDEs can form between 550–850 °C. researchgate.netresearchgate.net Thermolysis experiments involving various polymers containing BFRs were conducted at temperatures of 400, 600, and 800 °C to study the formation of 2,3,7,8-tetrabromodibenzodioxin and furan (B31954). who.int

Table 1: PBDD/F Formation from 2,4,6-Tribromophenol Thermolysis

| Atmosphere | Temperature | Products Detected | Reference |

|---|---|---|---|

| Nitrogen | 625 °C | Not specified | inchem.org |

| Air | 500 °C | Tetrabromodibenzofurans | inchem.org |

| Not Specified | 300-800 °C | Tri-, Tetra-, Pentabromodibenzofurans | inchem.org |

Formation from Bromophenols (e.g., 2,4,6-Tribromophenol) under Thermal Conditions

Bromophenols, such as 2,4,6-Tribromophenol (2,4,6-TBP), are well-established as major precursors in the formation of PBDD/Fs during thermal processes. sci-hub.senih.gov The thermal treatment of 2,4,6-TBP leads to the generation of various PBDD/F congeners, including the highly toxic 2,3,7,8-substituted variants. nih.gov In one study, the thermal decomposition of 2,4,6-TBP yielded 2,3,7,8-substituted PBDD/Fs at concentrations ranging from 0.067 to 10.3 ng/g. nih.gov

Role of Radical Intermediates and C-C Coupling Reactions

The formation of PBDD/Fs from bromophenols is fundamentally a radical-mediated process. The initial and critical step is the formation of bromophenoxy radicals (BPRs). researchgate.netnih.gov These radicals are key intermediates whose formation potential is strongly related to the specific bromine substitution pattern on the phenol (B47542) ring. nih.gov The generation of BPRs from bromophenols occurs through hydrogen abstraction by low-energy pathways. researchgate.net

Once formed, these bromophenoxy radicals undergo coupling reactions. For example, the formation of 2,4,6,8-Tetrabromodibenzofuran (2,4,6,8-TBDF) is a direct result of C-C coupling reactions between radical intermediates that are themselves products of the debromination of 2,4,6-TBP. nih.gov The subsequent steps in PBDD formation involve an oxygen-carbon coupling, which is a barrierless and exothermic reaction, followed by ring closure to form the stable dibenzofuran (B1670420) or dibenzo-p-dioxin (B167043) structure. researchgate.net

Debromination, Bromine Substitution, and Rearrangement Processes

While some PBDFs like 2,4,6,8-TBDF form through relatively straightforward coupling reactions, the generation of the most toxicologically relevant congeners, such as 2,3,7,8-substituted PBDD/Fs, involves a more convoluted series of reactions. nih.gov The formation pathways for these specific compounds from 2,4,6-TBP require more complex debromination, bromine substitution, and bromine rearrangement reactions. nih.gov These processes alter the initial bromine substitution pattern of the precursor molecules, leading to the specific arrangements seen in the final PBDD/F products. This complexity explains the diversity of congeners that can be formed from a single bromophenol precursor under thermal stress.

Heterogeneous Reactions Mediated by Fly Ash

The presence of fly ash, a common component in combustion and incineration flue gases, can significantly catalyze the formation of PBDD/Fs. These are known as heterogeneous reactions, occurring on the surface of the fly ash particles. nih.gov Transition metals within the fly ash, particularly copper and iron, are highly active in promoting these reactions. nih.gov

The mechanism involves the transition metal ions mediating the formation of surface-associated phenoxyl radicals from precursor molecules like bromophenols. nih.gov These surface-bound radicals then undergo coupling reactions to yield PBDD/Fs. nih.gov Research has shown that fly ash from a secondary copper smelter effectively promoted the formation of PBDD/Fs, increasing the concentration by a factor of 325 compared to the initial levels in the ash, even at a relatively low temperature of 150 °C. researchgate.net This catalytic effect can dramatically increase the emission of PBDD/Fs from thermal processes where bromophenols and fly ash are simultaneously present. researchgate.netnih.gov

By-Product Formation in Industrial Chemical Production

Polybrominated dibenzofurans, including 2,3,4,6-Tetrabromo-dibenzofuran, are known to be formed as unintentional by-products during the manufacture of various brominated chemicals. inchem.orgdiva-portal.org

Production of Brominated Substances

The synthesis of certain brominated flame retardants and other brominated organic chemicals can lead to the co-formation of PBDD/F impurities. inchem.orgpops.int These contaminants can be present in commercial BFR mixtures. For example, PBDFs have been detected in commercial octa- and deca-BDE formulations in the mg/kg range. pops.int

The production of 1,2-bis(2,4,6-tribromophenoxy)ethane (B127256) (BTBPE), which uses 2,4,6-TBP as a starting material, has been shown to generate tetrabrominated PBDDs as by-products. pops.intpops.int Specifically, the congeners 1,3,6,8- and 1,3,7,9-Tetrabromodibenzo-p-dioxin (TeBDD) were identified in commercial BTBPE at concentrations of 2.5 and 1.5 mg/kg, respectively. pops.int Similarly, PBDFs have been found in distillation residues from the production of bromophenols and bromoanilines. inchem.org

Table 2: PBDD/F as By-Products in Commercial Brominated Substances

| Commercial Product | Precursor | PBDD/F By-Product(s) | Concentration (mg/kg) | Reference |

|---|---|---|---|---|

| Octabromodiphenyl ether (OctaBDE) | Diphenyl ether | PBDFs | Up to 8000 µg/kg (8 mg/kg) | inchem.org |

| Decabromodiphenyl ether (DecaBDE) | Diphenyl ether | PBDFs | mg/kg range | pops.int |

| 1,2-bis(2,4,6-tribromophenoxy)ethane (BTBPE) | 2,4,6-Tribromophenol | 1,3,6,8-TeBDD | 2.5 | pops.int |

| 1,2-bis(2,4,6-tribromophenoxy)ethane (BTBPE) | 2,4,6-Tribromophenol | 1,3,7,9-TeBDD | 1.5 | pops.int |

| 2,4,6-Tribromophenol | Phenol | PBDDs | Up to 86 µg/kg (0.086 mg/kg) | inchem.org |

Formation during Manufacturing of Chlorinated Compounds (as analogous pathways)

While direct evidence for the formation of 2,3,4,6-Tetrabromo-dibenzofuran during the manufacturing of chlorinated compounds is not extensively documented, analogous pathways involving halogenated compounds suggest its potential for unintentional generation. The pyrolysis of polybrominated diphenyl ethers (PBDEs) can lead to the formation of chloro-bromo mixed dibenzo-p-dioxins and dibenzofurans (PBCDD/Fs). researchgate.net This occurs through a process where a chlorine atom substitutes a bromine atom on the PBDE molecule. researchgate.net This transformation is more likely to occur at C-Br bonds than C-H bonds and is more favorable for PBDEs with fewer bromine atoms. researchgate.net The initial step is the formation of chloro-bromo diphenyl ethers (PBCDEs), which then transform into PBCDD/Fs. researchgate.net

Degradation of Related Brominated Compounds in the Environment

Polybrominated dibenzofurans (PBDFs), including 2,3,4,6-tetrabromo-dibenzofuran, are often formed from the environmental degradation of other brominated compounds, particularly brominated flame retardants (BFRs). diva-portal.orgnih.gov

Photochemical Degradation of Brominated Flame Retardants (e.g., PBDEs, TBBPA)

Exposure to ultraviolet (UV) light, especially in the sunlight region, is a significant degradation pathway for many BFRs, leading to the formation of PBDFs. diva-portal.orgdiva-portal.orgmagtech.com.cn

The photochemical degradation of PBDEs is a primary source of PBDFs in the environment. diva-portal.orgnih.govpops.int This process involves the removal of bromine atoms (debromination) from the PBDE molecule upon exposure to UV light. nih.govresearchgate.netpops.int The rate of this reaction is influenced by factors such as the number and position of bromine substituents and the surrounding environmental matrix (e.g., organic solvents, water). diva-portal.orgmagtech.com.cn

Specifically, the photolysis of PBDEs with a bromine atom at the ortho-position can lead to the formation of a carbon radical, which is followed by a ring closure reaction to generate PBDFs. nih.govresearchgate.net For instance, the photolysis of 2,4,4'-tribromodiphenyl ether (BDE-28) can produce 2,8-dibromodibenzofuran. mdpi.com Studies have shown that higher brominated PBDEs, like decaBDE, degrade more rapidly under UV light than lower brominated congeners, undergoing consecutive debromination to form various PBDEs and eventually PBDFs. diva-portal.orgnih.gov The solvent also plays a role, with degradation rates being faster in tetrahydrofuran (B95107) and methanol (B129727) compared to methanol/water solutions. diva-portal.orgnih.gov

The photochemical degradation of other BFRs, such as Tetrabromobisphenol A (TBBPA), also contributes to the formation of brominated byproducts. diva-portal.orgmdpi.com While TBBPA itself degrades relatively quickly in sunlight, its degradation products can include various brominated compounds. diva-portal.org

Table 1: Photochemical Degradation of Selected PBDEs and Formation of PBDFs

| Parent Compound | Degradation Process | Key Products | Influencing Factors |

|---|---|---|---|

| Polybrominated Diphenyl Ethers (PBDEs) | Photolytic debromination | Lower brominated PBDEs, Polybrominated Dibenzofurans (PBDFs) | UV light exposure, number and position of bromine atoms, solvent type |

| 2,4,4'-tribromodiphenyl ether (BDE-28) | Photolysis | 2,8-dibromodibenzofuran | Presence of an ortho-bromine substituent |

| Decabromodiphenyl ether (decaBDE) | Consecutive photolytic debromination | Nona- to hexa-BDEs, PBDFs | Faster degradation rate compared to lower brominated PBDEs |

| Tetrabromobisphenol A (TBBPA) | Photochemical degradation | Various brominated byproducts | Sunlight exposure |

While the primary photochemical pathway for PBDF formation from PBDEs is through debromination and ring closure, other complex reactions can occur. The specific mechanism of a two-step H2 elimination and ether-ketone isomerization from PBDEs leading to 2,3,4,6-Tetrabromo-dibenzofuran is not explicitly detailed in the provided search results. However, the formation of PBDFs from the oxidation of polybrominated biphenyls (PBBs) has been hypothesized to proceed through a series of highly exothermic reactions, which is a more facile mechanism than previously thought. cdu.edu.au This suggests that complex oxidative transformations of brominated aromatic compounds can be a significant source of PBDFs. cdu.edu.au

Microbial Degradation Pathways

Microbial activity can also contribute to the transformation of brominated flame retardants in the environment. rsc.org Some bacterial cultures have demonstrated the ability to degrade PBDEs, using them as a sole carbon source. rsc.org This degradation can be rapid, with almost complete loss of the parent compounds in a short time. rsc.org The primary degradation product identified in some studies is the bromide ion, indicating that debromination is a key step in the microbial pathway. rsc.org

Fungi, such as the white-rot fungus Trametes versicolor, have also been shown to degrade commercial PBDE mixtures. researchgate.net The degradation process appears to involve a hydroxylation enzymatic reaction, leading to the formation of hydroxylated PBDEs with varying degrees of bromination. researchgate.net While microbial degradation primarily focuses on the breakdown of the parent BFR, the potential for the formation of PBDFs as byproducts, similar to photochemical pathways, cannot be entirely ruled out, although it is less documented.

Presence as Unintentional Impurities in Commercial Products

Polybrominated dibenzofurans, including 2,3,4,6-tetrabromo-dibenzofuran, can be present as unintentional impurities in commercial brominated flame retardant products. nih.govinchem.org PBDFs are known contaminants in commercial PBDE mixtures, with the specific congener profile depending on the degree of bromination of the PBDE product. nih.gov For example, analysis of high-impact polystyrene containing decabromodiphenyl ether and antimony(III) oxide revealed the presence of heptabromodibenzofurans and octabromodibenzofurans as impurities in the starting material. tue.nl

The formation of these impurities can occur during the manufacturing process of the BFRs themselves or during the compounding of the flame retardant into polymer matrices at high temperatures. tue.nl The combustion of polymers containing brominated diphenyl ethers has been shown to produce significant amounts of PBDFs, with tetra- and pentabrominated species being the most abundant. epa.gov This indicates that thermal processes involved in the production and processing of BFR-containing materials are a significant source of PBDF contamination. nih.govresearchgate.net

Recent studies have also identified 2,3,7,8-tetrabromo-dibenzofuran in poultry feed and feed additives, suggesting a pathway for these contaminants to enter the food chain. wur.nl The presence of brominated dioxins in consumer products, particularly those made from recycled plastics from electronic waste, is another area of concern. ipen.org

Impurities in Tetrabromobisphenol A (TBBPA)

Tetrabromobisphenol A (TBBPA) is one of the most widely used brominated flame retardants. industrialchemicals.gov.au While commercial TBBPA itself may have low levels of PBDF contamination, the compound serves as a significant precursor for the formation of polybrominated dibenzodioxins (PBDDs) and PBDFs, particularly under thermal stress. nih.govwho.int This is a critical consideration during the lifecycle of products where TBBPA is used, such as in electronics, during manufacturing processes involving heat (e.g., extrusion), and during disposal or recycling activities. aaqr.org

Research has demonstrated that the pyrolysis of TBBPA leads to the generation of various PBDD and PBDF congeners. Studies involving the heating of pure TBBPA at 600°C resulted in the production of mono- to tetra-brominated dibenzofurans and dibenzodioxins, with individual congener concentrations reaching up to 130,000 µg/kg. who.int Further experiments conducted at higher temperatures confirmed these transformation processes. The pyrolysis of TBBPA is a known source of brominated phenols, which are direct precursors to the formation of PBDD/Fs. aaqr.org

Combustion experiments comparing TBBPA that is chemically bound to a polymer backbone with TBBPA used as an additive have shown that both forms produce similar concentrations of PBDD/Fs under the same conditions, refuting the assumption that polymer-linked TBBPA prevents their formation. nih.gov In these studies, the resulting mixtures were predominantly composed of lower-brominated PBDFs. nih.gov The table below, adapted from early pyrolysis experiments, shows the quantities of tetrabromodibenzodioxins (TeBDD) and tetrabromodibenzofurans (TeBDF) formed from TBBPA at high temperatures.

| Precursor | Temperature | TeBDD Yield (mg/kg of TBBPA) | TeBDF Yield (mg/kg of TBBPA) |

| TBBPA | 800°C | 27 | 21 |

| Data sourced from Thoma et al. (1986) as cited in Environmental Health Criteria 171. who.int |

Presence in Brominated Flame Retardant Mixtures

Polybrominated dibenzofurans are well-documented impurities in several commercial brominated flame retardant mixtures, particularly those based on polybrominated diphenyl ethers (PBDEs). nih.govacs.org These contaminants are formed during the manufacturing process of the BFRs themselves. diva-portal.orgnih.gov The congener profile and concentration of these PBDF impurities often correlate with the degree of bromination of the commercial PBDE mixture; more heavily brominated PBDE products tend to contain more heavily brominated PBDFs. nih.gov

One comprehensive analysis of commercial PBDE mixtures found that PBDFs were present at concentrations ranging from tens to thousands of nanograms per gram (ng/g). nih.gov In the commercial octa-BDE mixtures DE-79 and DE-83, the total concentrations of PBDFs were found to be greater than those of other impurities like polybrominated biphenyls (PBBs). nih.gov In commercial deca-BDE formulations, Octabromodibenzofuran (OBDF) and 1,2,3,4,6,7,8-Heptabromodibenzofuran (1,2,3,4,6,7,8-HpBDF) have been identified as the most abundant PBDF impurities. acs.orgresearchgate.net The presence of these impurities in widely used flame retardants represents a direct pathway for their introduction into consumer products and, subsequently, the environment. nih.gov

The table below summarizes the findings on the concentration of total PBDFs found as impurities in various commercial PBDE mixtures.

| Commercial PBDE Mixture | Main PBDE Congeners | Total PBDF Concentration (ng/g) |

| DE-71 (Penta-BDE) | BDE-47, BDE-99 | 75 - 130 |

| DE-79 (Octa-BDE) | BDE-183 | 11,000 - 13,000 |

| DE-83 (Octa-BDE) | BDE-183 | 2,700 - 3,200 |

| Data sourced from Hanari et al. (2006). nih.gov |

Environmental Transport, Distribution, and Transformation of Polybrominated Dibenzofurans

Transport and Distribution Between Media

The movement and partitioning of 2,3,4,6-Tetrabromo-dibenzofuran across different environmental media, including the atmosphere, water, and soil, are critical to understanding its environmental impact.

Atmospheric Transport and Deposition (Gas and Particle Phases)

Polybrominated dibenzofurans, including the tetrabromo- congener, are released into the atmosphere from various sources, such as industrial processes and the combustion of materials containing brominated flame retardants. researchgate.net Once in the atmosphere, these compounds can exist in both the gas phase and adsorbed to particulate matter. wikipedia.orgacs.org This dual-phase existence significantly influences their transport over long distances.

Atmospheric deposition, which includes both wet (precipitation) and dry (particle settling) processes, is a primary mechanism for the transfer of these contaminants from the atmosphere to terrestrial and aquatic ecosystems. copernicus.orgnih.gov The deposition rates can vary based on meteorological conditions and proximity to source areas. nih.gov Studies have shown that atmospheric deposition is a significant pathway for the introduction of similar persistent organic pollutants into remote environments. copernicus.org

Aquatic System Dynamics (Water and Sediments)

Once deposited into aquatic environments, 2,3,4,6-Tetrabromo-dibenzofuran exhibits behavior typical of hydrophobic organic compounds. Due to its low water solubility, it tends to partition from the water column and adsorb to suspended solids and bottom sediments. nih.gov This process leads to the accumulation of the compound in sediments, which can act as a long-term reservoir.

The widespread occurrence of 2,3,7,8-substituted PBDDs and PBDFs has been noted in the aquatic environment. nih.gov The presence of these compounds in aquatic systems also leads to their detection in seafood, indicating bioaccumulation through the food web. nih.gov

Soil Contamination and Partitioning

Soil contamination with 2,3,4,6-Tetrabromo-dibenzofuran can occur through direct atmospheric deposition or the application of contaminated materials such as sewage sludge. nih.govunil.ch Similar to its behavior in aquatic systems, this compound's hydrophobicity causes it to bind strongly to soil organic matter. who.int This strong binding reduces its mobility and bioavailability in the soil environment. unil.chwho.int However, soil can act as a significant reservoir, with the potential for slow release back into the environment or uptake by organisms. unil.ch

Environmental Transformation Pathways

The persistence of 2,3,4,6-Tetrabromo-dibenzofuran in the environment is largely determined by its resistance to degradation. However, several transformation pathways can lead to its breakdown, albeit often at slow rates.

Photochemical Degradation

Photochemical degradation, or photolysis, is a significant transformation process for many brominated compounds, especially when exposed to sunlight. researchgate.netnih.gov Studies on related polybrominated compounds have shown that they can undergo degradation when exposed to UV light. diva-portal.org This process often involves the cleavage of carbon-bromine bonds, leading to the formation of less brominated and potentially less toxic compounds. env-health.org The rate of photochemical degradation can be influenced by various factors, including the presence of sensitizing agents in the environment.

Research has indicated that the photochemical transformation of other brominated flame retardants can lead to the formation of PBDFs. nih.gov Furthermore, the degradation of polybrominated diphenyl ethers (PBDEs) under UV light can produce lower brominated diphenyl ethers and polybrominated dibenzofurans. diva-portal.org

Microbial Degradation

Microbial degradation represents a potential pathway for the breakdown of 2,3,4,6-Tetrabromo-dibenzofuran in soil and sediments. ethz.ch Certain microorganisms have been shown to degrade chlorinated and brominated aromatic compounds. researchgate.netuth.gr The process of microbial degradation of dibenzofurans can be initiated by dioxygenase enzymes, which attack the aromatic rings. ethz.ch

Under anaerobic conditions, a key transformation pathway is reductive debromination, where bromine atoms are sequentially removed from the molecule. researchgate.net This process has been observed in the microbial degradation of other brominated compounds. researchgate.net Aerobic degradation, on the other hand, typically involves the cleavage of the aromatic rings. uth.gr The efficiency of microbial degradation is highly dependent on environmental conditions and the specific microbial communities present. ethz.chuth.gr

Bioaccumulation and Biomagnification in Ecosystemspops.intnih.govwho.int

Bioaccumulation, the gradual accumulation of substances in an organism, and biomagnification, the increasing concentration of these substances at successively higher levels in a food chain, are significant concerns with PBDFs. ethernet.edu.et Their lipophilic (fat-loving) nature drives their accumulation in the fatty tissues of living organisms. researchgate.netfsai.ie

PBDFs are widespread in the aquatic environment, leading to their uptake by a variety of organisms. nih.gov Studies have detected PBDFs in numerous species of fish and shellfish. diva-portal.orgpops.int The primary route of exposure for these organisms is often through their diet. pops.intgov.scot

In a study of fishery products in Ireland, the most frequently detected brominated congener was 1,2,3,4,6,7,8-Heptabromo-dibenzofuran, which was found in at least one sample from every species examined. marine.ie Farmed mussels, in particular, showed measurable levels of several PBDF congeners, including 2,3,7,8-Tetrabromo-dibenzofuran (2,3,7,8-TBDF). marine.ie The presence of these compounds in seafood represents a direct pathway for human exposure. acs.org

Research on zebrafish has demonstrated that they can assimilate PBDFs from their feed. diva-portal.org While some non-laterally substituted congeners were quickly eliminated, those with lateral substitutions were retained. diva-portal.org Furthermore, these compounds were found to be transferred to the eggs of the fish. diva-portal.org

Table 1: PBDF Congeners Detected in Farmed Mussels in Ireland

| Congener | Detected |

|---|---|

| 2,3,7-TriBDD | Yes |

| 2,3,8-TriBDF | Yes |

| 2,3,7,8-TetraBDF | Yes |

| 1,2,3,7,8-PentaBDF | Yes |

| 2,3,4,7,8-PentaBDF | Yes |

| 1,2,3,4,6,7,8-HeptabromoBDF | Yes |

Source: Food Safety Authority of Ireland marine.ie

PBDFs also accumulate in terrestrial food chains. A notable example is the contamination of poultry and eggs. Investigations have identified 2,3,7,8-tetrabromo-dibenzofuran (2,3,7,8-TBDF) in both egg and broiler fat. nih.govresearchgate.netwur.nlresearchgate.net The source of this contamination was traced back to contaminated poultry feed and specific feed additives like L-lysine and choline (B1196258) chloride. nih.govresearchgate.netresearchgate.net

A study of free-range chicken eggs from an area in Indonesia impacted by the use of plastic waste in artisanal lime kilns found a PBDD/F level of 12.8 pg WHO-TEQ/g fat, which accounted for 75% of the total dioxin-like toxicity. pops.int This highlights how localized pollution can lead to significant contamination of food products.

The transfer of these compounds from feed to food products is a significant concern for food safety. researchgate.netresearchgate.net Models have been developed to estimate the transfer of these contaminants from feed to eggs and body fat of laying hens. tandfonline.comwur.nl

Table 2: Transfer Fractions of Dioxin-like Compounds to Egg Yolk Fat

| Compound Group | Fraction Transferred to Egg Yolk Fat |

|---|---|

| 2,3,7,8-TCDD | ≥ 0.78 |

| PeCDD | 0.75 |

| HxCDDs | 0.42–0.61 |

| 2,3,7,8-TCDF | 0.70 |

| PeCDF | 0.71 |

| HxCDFs | 0.54–0.60 |

| HpCDFs | 0.18–0.24 |

| dl-PCBs | 0.89–1.00 |

Source: Research@WUR wur.nl

The bioaccumulation and transfer of PBDFs are highly dependent on the specific congener. researchgate.net The number and position of bromine atoms on the dibenzofuran (B1670420) molecule influence its physical and chemical properties, which in turn affect its bioavailability and how it moves through the food web. nih.govoup.com

Studies on laying hens have shown that the gastrointestinal absorption of different polychlorinated dibenzo-p-dioxins and dibenzofurans (PCDD/Fs), which are structurally similar to PBDFs, ranges from 41% to 91% depending on the congener. researchgate.net Laterally substituted congeners, such as 2,3,7,8-TeBDD, are often retained in organisms, while non-laterally substituted ones may be eliminated more rapidly. diva-portal.org

The transfer of these compounds from an animal to its eggs also varies by congener. diva-portal.org A modeling approach for PCDD/Fs and dioxin-like polychlorinated biphenyls (dl-PCBs) in laying hens found that the fraction transferred to egg yolk fat after long-term intake ranged from 0.18 for some hepta-chlorinated dibenzofurans to 1.00 for some dl-PCBs. wur.nl This congener-specific approach is crucial for accurately assessing the risk associated with these compounds, as a total toxicity equivalency (TEQ) approach can lead to over- or underestimation of the actual transfer. tandfonline.com

Environmental Persistence and Half-Liveswho.intresearchgate.net

Polybrominated dibenzofurans are persistent in the environment, meaning they resist degradation and can remain for long periods. ontosight.ai Their estimated half-lives in air, water, and soil are significant, often exceeding the criteria for persistent organic pollutants. pops.intpops.int

The estimated atmospheric half-lives for PBDF congeners range from 6.4 to 504 days. pops.intiaeg.com In soil, the photodegradation half-life of tetrabromodibenzo-p-dioxins (TeBDDs) has been observed to be between 3 and 6 months in daylight, with no significant degradation in the dark. pops.intiaeg.com The estimated half-lives of PBDF congeners in water and soil are generally greater than two and six months, respectively. pops.intpops.int

In humans, the elimination half-lives of some PBDFs have been determined. For example, the half-life of 2,3,7,8-TeBDF in humans has been reported to be between 1.1 and 1.9 years, with a mean of 1.5 years. nih.gov The half-life of 2,3,7,8-TeBDD is even longer, ranging from 2.9 to 10 years, with a mean of 5.9 years. nih.gov These long half-lives in the human body underscore the potential for long-term exposure and accumulation.

Table 3: Estimated Half-Lives of Selected Dioxin-like Compounds

| Compound | Matrix | Estimated Half-Life |

|---|---|---|

| PBDD/F congeners | Air | 6.4 - 504 days |

| Tetrabromodibenzo-p-dioxins (TeBDDs) | Surface Soil (daylight) | 3 - 6 months |

| 2,3,7,8-TeBDF | Humans | 1.1 - 1.9 years (mean 1.5 years) |

| 2,3,7,8-TeBDD | Humans | 2.9 - 10 years (mean 5.9 years) |

Source: Stockholm Convention, InChem.org nih.govpops.intiaeg.com

Analytical Methodologies for 2,3,4,6 Tetrabromo Dibenzofuran and Congeners

Sampling and Extraction Techniques for Diverse Matrices

The initial and critical step in the analysis of PBDFs is the efficient extraction of these compounds from the sample matrix. The choice of extraction technique largely depends on the nature of the sample.

Environmental matrices are diverse and require specific approaches for effective extraction of PBDFs.

Ambient Air: Sampling of PBDFs in ambient air typically involves high-volume samplers that draw air through a filter to capture particle-bound compounds, followed by a sorbent trap, such as polyurethane foam (PUF), to collect gaseous-phase compounds. aaqr.orgepa.gov Subsequent extraction is often performed using solvents like toluene (B28343). aaqr.org

Dust: Indoor and outdoor dust can be significant reservoirs of PBDFs. Dust samples are often collected by vacuuming or wiping surfaces. Soxhlet extraction with toluene is a common method for extracting PBDFs from dust. aaqr.org

Water: For water samples, two primary extraction techniques are employed: liquid-liquid extraction (LLE) and solid-phase extraction (SPE). nih.gov LLE, while effective, consumes large volumes of organic solvents. nih.gov SPE is often preferred for its efficiency, reduced solvent usage, and potential for automation. nih.govaccesson.kr Disk-type SPE systems have been shown to be effective for extracting trace levels of dioxin-like compounds from large volumes of water. accesson.kr

Sediment and Soil: The extraction of PBDFs from solid matrices like sediment and soil commonly involves techniques such as Soxhlet extraction, pressurized liquid extraction (PLE), also known as accelerated solvent extraction (ASE), and ultrasound-assisted extraction (UAE). nih.gov Solvent mixtures, such as acetone/n-hexane or dichloromethane/hexane, are frequently used. nih.gov For sewage sludge, PLE and sonication extraction with a dichloromethane/hexane mixture have been successfully applied. researchgate.net Soxhlet extraction is considered a benchmark method for these sample types. researchgate.net

Sewage Sludge: Analysis of sewage sludge for brominated flame retardants, including PBDFs, involves drying the solid samples, followed by extraction with organic solvents. researchgate.net Techniques like PLE and sonication are commonly used. researchgate.net

A summary of extraction techniques for environmental samples is presented below:

Interactive Data Table: Extraction Techniques for Environmental Samples| Sample Matrix | Extraction Technique | Common Solvents |

|---|---|---|

| Ambient Air | High-Volume Sampling (Filter + PUF) | Toluene |

| Dust | Soxhlet Extraction | Toluene |

| Water | Solid-Phase Extraction (SPE), Liquid-Liquid Extraction (LLE) | Dichloromethane, Hexane |

| Sediment, Soil | Soxhlet Extraction, Pressurized Liquid Extraction (PLE), Ultrasound-Assisted Extraction (UAE) | Acetone/Hexane, Dichloromethane/Hexane |

| Sewage Sludge | Pressurized Liquid Extraction (PLE), Sonication | Dichloromethane/Hexane |

The analysis of biological samples is often challenging due to their high lipid content, which can interfere with the analysis.

Fish and Other Biota: Pressurized liquid extraction (PLE) is a widely used technique for extracting PBDFs from biological samples like fish. nih.gov A QuEChERS-like extraction method has also been developed for the simultaneous determination of various brominated flame retardants in fish and shellfish. nih.gov

Eggs and Broiler Fat: For egg yolk and broiler meat, fat is first extracted, often using a method like the Smedes extraction. mdpi.com The PBDFs are then extracted from the fat.

Feed Additives: Feed and feed additives can be a source of contamination. Extraction from these matrices can be performed using a hexane/diethyl ether mixture. mdpi.com

Human Milk and Tissues: Due to the lipophilic nature of PBDFs, they accumulate in fatty tissues and can be transferred to human milk. diva-portal.org Extraction from these matrices requires the removal of lipids. diva-portal.orgdiva-portal.org Automated systems have been developed for the extraction and cleanup of biological fluids like human milk and serum. nih.gov Analysis of human adipose tissue has successfully identified several PBDF congeners. diva-portal.org

A summary of extraction techniques for biological samples is provided below:

Interactive Data Table: Extraction Techniques for Biological Samples| Sample Matrix | Extraction Technique | Key Considerations |

|---|---|---|

| Fish, Shellfish | Pressurized Liquid Extraction (PLE), QuEChERS-like methods | High lipid content requires extensive cleanup. nih.govnih.gov |

| Egg, Broiler Fat | Fat extraction (e.g., Smedes method) followed by solvent extraction | Removal of lipids is a critical first step. mdpi.com |

| Feed Additives | Solvent extraction | Hexane/diethyl ether mixtures are effective. mdpi.com |

| Human Milk, Tissues | Automated extraction and cleanup, Solvent extraction | Lipophilic nature necessitates lipid removal. diva-portal.orgnih.gov |

Industrial products and waste materials can contain high concentrations of PBDFs, often as byproducts of flame retardants.

Flame Retardants and Polymers: The analysis of PBDFs in flame retardant formulations and polymer matrices is essential for understanding potential sources of environmental contamination. nih.gov Thermal treatment of materials like high-impact polystyrene (HIPS) containing flame retardants can lead to the formation and emission of PBDFs. nih.gov Extraction from these materials often involves dissolving the polymer followed by extraction and cleanup steps.

Fly Ash, Soot, and Fire Residues: These materials, generated from combustion processes, can be significant sources of PBDFs. pops.intinchem.org Pyrolysis of materials containing brominated flame retardants can produce PBDFs, which can be extracted from the residue using solvents like benzene (B151609). nih.gov Analysis of fire residues requires rapid determination methods. inchem.org

Sample Clean-up and Purification Procedures

Following extraction, the sample extract contains not only the target PBDFs but also a variety of other co-extracted compounds that can interfere with the final analysis. Therefore, a thorough clean-up and purification step is essential.

Clean-up procedures can be performed manually, or by using semi-automated or fully automated systems. eurl-pops.eu

Manual Methods: Manual clean-up often involves open-column chromatography using various adsorbents. While effective, these methods can be time-consuming and labor-intensive. nelac-institute.org

Automated and Semi-automated Systems: Automated systems, such as the DEXTech Plus or GO-EHT systems, offer significant advantages in terms of sample throughput, reproducibility, and reduced solvent consumption. namthao.comresearchgate.net These systems often use a series of pre-packed columns for an efficient, multi-step cleanup process. namthao.comfms-inc.com Semi-automated systems provide a lower-cost alternative to fully automated equipment and can significantly reduce processing times compared to manual methods. nelac-institute.org

The core of the clean-up process involves the separation of PBDFs from interfering compounds using chromatographic techniques.

Multi-layered Silica (B1680970) Gel Columns: A common first step in the clean-up process is the use of a multi-layered silica gel column, often containing acidic, basic, and neutral layers. This helps to remove a broad range of interfering compounds. nih.govacs.org

Florisil and Alumina (B75360) Columns: Florisil and alumina column chromatography are frequently used to separate PBDFs from other compounds, particularly polybrominated diphenyl ethers (PBDEs), which can interfere with PBDF analysis. nih.govresearchgate.net A Florisil column can achieve a near-complete separation of PBDEs from PBDFs. researchgate.net

Active Carbon Columns: Activated carbon columns are highly effective for separating planar molecules like PBDFs from non-planar compounds. nih.gov This is a crucial step for isolating the toxic 2,3,7,8-substituted congeners.

A typical automated cleanup process might involve the following steps:

Loading the sample extract onto an acidic silica column to degrade lipids.

Trapping the compounds of interest on an alumina column while degradation products are sent to waste.

Eluting less planar compounds (like PBDEs) from the alumina column.

Retaining the planar compounds (including PBDFs) on a carbon column, which are then eluted separately. namthao.com

The combination of these techniques ensures that the final extract is sufficiently clean for instrumental analysis, allowing for the accurate and sensitive determination of 2,3,4,6-tetrabromo-dibenzofuran and its congeners.

Chromatographic Separation Techniques

Chromatographic separation is a critical step in the analysis of 2,3,4,6-tetrabromo-dibenzofuran, serving to isolate it from a multitude of other compounds present in a sample. This separation is essential for accurate quantification and to prevent interference from other substances, including isomeric compounds.

Gas Chromatography (GC)

Gas chromatography (GC) is a frequently employed technique for the analysis of polybrominated dibenzofurans (PBDFs) and other halogenated compounds. sigmaaldrich.comchromatographyonline.com The separation in GC is based on the partitioning of analytes between a stationary phase, typically a high-boiling point liquid coated on the inside of a capillary column, and a gaseous mobile phase (carrier gas).

A primary challenge in the GC analysis of PBDFs is the potential for thermal degradation, especially for higher brominated congeners. researchgate.net To mitigate this, analytical methods are optimized by using shorter GC columns (e.g., 18 meters) with a thinner film coating (e.g., 0.10-0.18 µm) to reduce the elution temperature and the time the analytes spend at high temperatures. researchgate.net Programmed Temperature Vaporizing (PTV) injectors are also preferred over standard Split/Splitless (SSL) injectors as they reduce thermal stress on thermolabile compounds like PBDFs. thermofisher.com

The choice of the capillary column's stationary phase is crucial for achieving the necessary separation. A 5% diphenyl / 95% dimethylpolysiloxane stationary phase is commonly used for this type of analysis. thermofisher.com The high selectivity of modern capillary columns can resolve critical isomer pairs, which is essential as many congeners are isobaric (have the same mass) and can share common mass spectrometric transitions. thermofisher.com

High-Performance Liquid Chromatography (HPLC)

High-Performance Liquid Chromatography (HPLC) offers a powerful alternative and complementary technique to GC for the separation of PBDFs. aaqr.org A key advantage of HPLC is that the separation occurs in the liquid phase at or near ambient temperature, thus avoiding the thermal degradation issues that can plague GC analysis. sciex.com

In one documented approach, a mixture of PBDFs was fractionated using non-aqueous reversed-phase HPLC (RP-HPLC) with acetonitrile (B52724) as the mobile phase. nih.gov This technique, sometimes used in conjunction with other methods like countercurrent chromatography, allows for the isolation of individual PBDF congeners for further structural elucidation. nih.gov

Multi-dimensional HPLC systems have also been developed to handle complex environmental samples. For instance, a two-dimensional HPLC system using a nitrophenylpropylsilica column followed by a 2-(1-pyrenyl)ethyldimethylsilylated silica (PYE) column can separate compounds based on aromaticity and planarity, providing well-defined fractions for subsequent analysis. nih.govacs.org

Mass Spectrometry (MS) Detection, Quantification, and Confirmation

Following chromatographic separation, mass spectrometry (MS) is the definitive technique for the detection, quantification, and structural confirmation of 2,3,4,6-tetrabromo-dibenzofuran. chromatographyonline.comaaqr.orgsciex.comeurl-pops.euwaters.comnih.govwur.nl MS provides high sensitivity and selectivity, which are necessary due to the ultra-trace levels at which these compounds are typically found and the complexity of the sample matrices. thermofisher.com

Gas Chromatography–High-Resolution Mass Spectrometry (GC-HRMS)

GC coupled with high-resolution mass spectrometry (GC-HRMS) is considered a gold standard for the confirmatory analysis of halogenated dioxins and furans. eurl-pops.euwur.nlfigshare.com HRMS instruments can measure the mass-to-charge ratio (m/z) of ions with very high accuracy, allowing for the determination of the elemental composition of an analyte and distinguishing it from co-eluting interferences with the same nominal mass. figshare.com

For the analysis of PBDFs, the mass spectrometer is typically operated in the electron ionization (EI) mode, and data is acquired using multi-ion detection (MID) to monitor specific ions characteristic of the target compounds. thermofisher.com During method development, a broad screening analysis using GC-HRMS can successfully identify specific congeners like 2,3,7,8-tetrabromo-dibenzofuran in various samples, including poultry feed and eggs. wur.nl The high selectivity and sensitivity of GC-HRMS are critical for quantifying the low levels of these compounds found in environmental and food samples. nih.gov

| Parameter | Setting | Reference |

|---|---|---|

| GC Column | 5% Diphenyl / 95% Dimethylpolysiloxane | thermofisher.com |

| Injector | Programmed Temperature Vaporizing (PTV) | thermofisher.com |

| Ionization Mode | Electron Impact (EI) | thermofisher.com |

| Mass Analyzer | Magnetic Sector or Time-of-Flight (TOF) | thermofisher.comnih.gov |

| Resolution | >10,000 | thermofisher.com |

| Acquisition Mode | Multi-ion detection (MID) | thermofisher.com |

Liquid Chromatography–Tandem Mass Spectrometry (LC-MS/MS)

Liquid chromatography–tandem mass spectrometry (LC-MS/MS) has become an increasingly important tool for the analysis of brominated flame retardants, including PBDFs. sciex.comwur.nl This technique combines the separation power of HPLC with the high selectivity and sensitivity of tandem mass spectrometry, which involves multiple stages of mass analysis. nih.gov A significant benefit of LC-MS/MS is its suitability for analyzing polar and thermally labile compounds without the risk of degradation. researchgate.net

In an LC-MS/MS system, the analyte is first ionized, often using techniques like electrospray ionization (ESI) or atmospheric pressure chemical ionization (APCI). dioxin20xx.org The resulting precursor ion is selected in the first mass analyzer, fragmented in a collision cell, and the resulting product ions are detected in the second mass analyzer. This process, known as selected reaction monitoring (SRM), provides exceptional selectivity and allows for very low detection limits, often in the picogram range. researchgate.net LC-MS/MS methods have been successfully developed for the simultaneous determination of multiple classes of BFRs in complex matrices like food and sewage sludge. researchgate.netdioxin20xx.org

| Feature | Description | Reference |

|---|---|---|

| Separation | Ultra High Performance Liquid Chromatography (UHPLC) | dioxin20xx.org |

| Ionization | Electrospray (ESI), Atmospheric Pressure Chemical Ionization (APCI) | dioxin20xx.org |

| Analysis Mode | Tandem Mass Spectrometry (MS/MS) using Selected Reaction Monitoring (SRM) | sciex.com |

| Key Advantage | Avoids thermal degradation of analytes like highly brominated compounds. | sciex.com |

| Sensitivity | Low limits of detection (LODs) in the picogram (pg) range. | researchgate.net |

Sector Magnetic Field Mass Spectrometry

Sector magnetic field mass spectrometers, or sector instruments, are a class of high-resolution mass analyzers. wikipedia.org These instruments use a static magnetic field (B-sector) and often a static electric field (E-sector) to separate ions based on their mass-to-charge ratio. wikipedia.org Double-focusing sector instruments, which combine both electric and magnetic sectors (e.g., EB or BE geometry), can focus ion beams in terms of both their direction and velocity, resulting in very high mass resolution and accuracy. wikipedia.org

Historically and currently, GC coupled to a high-resolution magnetic sector MS has been the reference method for the quantitative, confirmatory analysis of polychlorinated dibenzo-p-dioxins and dibenzofurans (PCDD/Fs), the chlorinated analogues of PBDFs. eurl-pops.euwaters.com The same methodology is applied to brominated compounds. thermofisher.com These instruments can achieve resolutions of 10,000 or greater, which is necessary to resolve target analytes from isobaric interferences in complex samples. thermofisher.com Despite the rise of other technologies like tandem quadrupole and time-of-flight (TOF) mass spectrometers, the high performance of magnetic sector instruments ensures their continued use for regulatory and high-sensitivity applications involving these toxic compounds. eurl-pops.euwaters.com

Congener-Specific Identification and Quantification

Congener-specific analysis is crucial for understanding the environmental fate and toxicological significance of individual polybrominated dibenzofurans (PBDFs). High-resolution gas chromatography coupled with high-resolution mass spectrometry (HRGC/HRMS) is the primary technique for the separation, identification, and quantification of specific PBDF congeners, including 2,3,4,6-tetrabromodibenzofuran. researchgate.netresearchgate.net This method allows for the differentiation of various isomers, which is essential as toxicity can vary significantly between congeners. For instance, the 2,3,7,8-substituted congeners are generally considered the most toxic. wur.nlnih.gov

In a study analyzing human milk samples, three PBDF congeners, including 2,3,7,8-TBDF, were detected using GC-HRMS. pops.int Another study on the pyrolysis of materials containing tetrabromobisphenol A (TBBPA) identified 2,3,7,8-TBDF and 1,2,3,4,7,8-HxBDD as major products. pops.int The accurate quantification in these methods relies on the use of isotope-labeled internal standards. pops.int

A congener-specific modeling approach has also been developed to understand the transfer of these compounds from animal feed to food products like eggs. This model calibrates the transfer characteristics of individual congeners, although limitations in experimental data can prevent the calibration of all relevant congeners. researchgate.net

Screening Methods and Effect-Based Bioassays

Given the complexity and cost of congener-specific analysis, screening methods and effect-based bioassays are valuable tools for the preliminary assessment of samples for dioxin-like activity. wur.nlnih.gov

Dioxin-Responsive Chemical Activated Luciferase Gene Expression (DR-CALUX) Bioassay

The Dioxin-Responsive Chemical Activated Luciferase Gene Expression (DR-CALUX) bioassay is a widely used in vitro cell-based assay for screening dioxin-like compounds. researchgate.nettandfonline.com It measures the total toxic equivalency (TEQ) of a sample by quantifying the activation of the aryl hydrocarbon receptor (AhR), a key step in the mechanism of dioxin toxicity. wur.nlnih.gov This bioassay is particularly useful for identifying emerging risks, as it can detect a broad range of AhR-active compounds, including brominated dioxins and furans that may not be included in targeted chemical analyses. wur.nlnih.gov

The DR-CALUX assay has been successfully used to detect high levels of PBDD/Fs in consumer products like toys and in food products such as eggs and broiler fat. wur.nlnih.gov In some cases, a high response in the bioassay, indicating significant dioxin-like activity, was observed even when regulated chlorinated dioxins were not detected by confirmatory GC-HRMS analysis. wur.nlnih.gov This discrepancy led to the identification of previously unmonitored brominated congeners like 2,3,7,8-tetrabromo-dibenzofuran (2,3,7,8-TBDF). wur.nlnih.gov The DR-CALUX bioassay can be performed using both rat (H4IIE-luc) and human cell lines, allowing for the determination of relative potencies (REPs) for PBDD/Fs. wur.nlnih.gov

Integrated Analytical Approaches for Emerging Contaminant Identification

The identification of emerging contaminants like 2,3,4,6-Tetrabromo-dibenzofuran often requires an integrated analytical approach that combines biological and chemical methods. wur.nlmdpi.com This strategy leverages the broad screening capabilities of bioassays like DR-CALUX to identify samples of concern, followed by sophisticated chemical analysis, such as HRGC/HRMS, for the definitive identification and quantification of the causative compounds. wur.nlnih.gov

This integrated approach has proven effective in identifying the source of contamination in the food chain. For example, when high dioxin-like activity was detected in eggs and broiler fat by the DR-CALUX assay but no regulated chlorinated dioxins were found, further investigation using broad-screening GC-HRMS identified 2,3,7,8-TBDF. wur.nlnih.gov This led to the tracing of the contaminant back to feed additives. wur.nl

The use of multiple analytical techniques provides a more comprehensive understanding of environmental pollution and is crucial for managing risks associated with emerging contaminants. mdpi.comnih.gov

Analytical Quality Assurance and Control

Rigorous quality assurance and quality control (QA/QC) measures are essential for generating reliable and accurate data in the analysis of 2,3,4,6-Tetrabromo-dibenzofuran and its congeners. researchgate.netusgs.gov

Use of Reference Standards

The availability and use of certified reference standards are fundamental for the accurate identification and quantification of PBDD/Fs. researchgate.net These standards, including unlabeled and isotope-labeled congeners, are used for instrument calibration and as internal standards to correct for variations in sample extraction and analysis. researchgate.neteurl-pops.eu For instance, a solution of 2,4,6,8-Tetrabromodibenzofuran in nonane (B91170) is available as a reference material. lgcstandards.comnist.gov The use of appropriate labeled standards is a critical aspect of QA/QC for PBDD/F analysis. researchgate.net

Management of Interfering Substances

The analysis of PBDD/Fs is often complicated by the presence of interfering substances, particularly polybrominated diphenyl ethers (PBDEs), which are structurally similar and can be present at much higher concentrations. researchgate.netpops.int Effective clean-up procedures are necessary to remove these interferences before instrumental analysis. researchgate.net These procedures may involve the use of multiple chromatography columns, such as acidic silica gel and alumina columns. researchgate.net Incomplete removal of PBDEs can lead to chromatographic interference and inaccurate quantification of PBDD/Fs. researchgate.net Therefore, a critical component of QA/QC for PBDD/F analysis is to ensure the complete separation of PBDD/Fs from PBDEs during the sample clean-up process. researchgate.net

Environmental Remediation and Management Considerations for Polybrominated Dibenzofurans

Bioremediation Strategies

Bioremediation presents a potentially cost-effective and environmentally sound approach to addressing contamination from persistent organic pollutants like PBDFs. nih.gov This strategy harnesses the metabolic capabilities of microorganisms to degrade or transform these contaminants into less harmful substances.

The microbial degradation of the core dibenzofuran (B1670420) structure has been demonstrated in several bacterial strains. Bacteria capable of utilizing dibenzofuran as a sole source of carbon and energy, such as Staphylococcus auriculans DBF63, have been isolated. nih.gov The primary mechanism for breaking down the dibenzofuran molecule is initiated by an angular dioxygenase enzyme system. ethz.ch This enzyme attacks the carbon atoms adjacent to the central oxygen bridge, leading to the cleavage of one of the aromatic rings. ethz.chresearchgate.net

For instance, the degradation pathway in strains like Sphingomonas sp. RW1 involves a multi-component dioxygenase that converts dibenzofuran to 2,2',3-trihydroxybiphenyl. ethz.ch This intermediate is then further broken down by other enzymes. ethz.ch The table below summarizes key findings on bacterial strains capable of degrading the parent compound, dibenzofuran, which provides a model for understanding the potential breakdown of its brominated derivatives.

| Bacterial Strain | Key Enzyme System | Degradation Pathway Initiation | Reference |

| Sphingomonas sp. RW1 | Dibenzofuran 4,4a-dioxygenase | Angular dioxygenation | ethz.ch |

| Terrabacter sp. strain DBF63 | Angular dioxygenase | Angular dioxygenation | elsevierpure.com |

| Pseudomonas sp. strain CA10 | Carbazole 1,9a-dioxygenase | Angular dioxygenation | elsevierpure.com |

| Staphylococcus auriculans DBF63 | Not specified | Leads to salicylic (B10762653) acid and gentisic acid | nih.gov |

The presence of halogen substituents, such as bromine in 2,3,4,6-Tetrabromo-dibenzofuran, generally increases the recalcitrance of the molecule to microbial attack. nih.gov However, research on chlorinated analogs shows that degradation is possible. Less chlorinated congeners are more susceptible to aerobic degradation, while highly chlorinated compounds are more likely to be broken down through reductive dehalogenation under anaerobic conditions, where the halogen atoms are sequentially removed. nih.gov Studies have shown that bacterial consortia can degrade some chlorinated dibenzofurans and dibenzo-p-dioxins, suggesting that similar processes could be applied to brominated congeners. elsevierpure.com

Physicochemical Treatment Approaches

Alongside biological methods, physicochemical treatments offer alternative or complementary strategies for the remediation of PBDFs. These approaches utilize physical and chemical processes to degrade or contain the contaminants.

Photodegradation, the breakdown of chemical compounds by light, is a significant environmental pathway for the transformation of PBDFs, particularly in aquatic systems. ias.ac.incsbsju.edu The rate of photodegradation is dramatically enhanced in natural waters compared to distilled water. ias.ac.in This acceleration is attributed to indirect photolysis, where naturally occurring substances in the water, such as dissolved organic matter, act as sensitizers, absorbing light energy and transferring it to the PBDF molecules, thereby facilitating their breakdown. ias.ac.in For example, the photodegradation rate of 2,3,4,7,8-pentachlorodibenzofuran (B44125) (P5CDF) in natural lake water was found to be 240 times faster than its direct photolysis rate in a distilled water-acetonitrile solution. ias.ac.in

The primary mechanism of photolytic degradation for halogenated dibenzofurans is reductive dehalogenation, which involves the removal of halogen atoms. csbsju.edu Photoproduct analysis of P5CDF in lake water confirmed the formation of various tetrachlorodibenzofuran (T4CDF) congeners. csbsju.edu Other identified photolytic transformation pathways include the cleavage of the carbon-oxygen ether bond and hydroxylation of the aromatic rings. csbsju.edu

The table below presents data on the photolysis rates of two PCDF congeners under different water conditions, illustrating the significant role of the environmental matrix.

| Compound | Water Type | Rate Constant (d⁻¹) | Half-life (days) | Reference |

| 2,3,7,8-T4CDF | Distilled water/acetonitrile (B52724) | 0.11 | 6.3 | csbsju.edu |

| 2,3,7,8-T4CDF | Lake water | 0.58 | 1.2 | csbsju.edu |

| 2,3,4,7,8-P5CDF | Distilled water/acetonitrile | 0.015 | 46.2 | csbsju.edu |

| 2,3,4,7,8-P5CDF | Lake water | 3.6 | 0.19 | csbsju.edu |

Waste Management and Recycling Practices to Minimize Formation

Effective waste management is crucial to prevent the release of PBDFs into the environment and to minimize their unintentional formation. This is particularly relevant for waste streams containing brominated flame retardants (BFRs), which are precursors to PBDFs.

The incineration of municipal or hazardous waste containing BFRs is a known source of PBDFs. pops.intnih.gov While modern, high-temperature incineration facilities are designed to destroy organic compounds, PBDFs can be formed de novo in the post-combustion zone as the flue gases cool. nih.gov The co-combustion of materials containing both bromine and chlorine can lead to the formation of complex mixtures of polybrominated, polychlorinated, and mixed bromo/chloro-dibenzofurans and dibenzo-p-dioxins. nih.gov

These unintentionally formed compounds are often captured in the air pollution control systems of incinerators, concentrating in fly ash and, to a lesser extent, bottom ash. pops.int The high levels of PBDD/Fs and their precursors in bottom ash suggest that they are not completely destroyed during incineration and can be released into the environment if the ash is landfilled without appropriate treatment. pops.int Therefore, the management of incinerator residues is a critical control point for preventing environmental contamination.

Waste Electrical and Electronic Equipment (WEEE) is a major repository of plastics containing BFRs. pops.intnih.gov The management of this waste stream is essential for both resource recovery and minimizing environmental pollution. mdpi.com Environmentally sound recycling and disposal technologies are important, as recycling processes themselves can be a source of emissions if not properly controlled. nih.govacs.org

A key step in managing WEEE plastics is sorting. Technologies are used to separate plastic fractions with high concentrations of BFRs from those that are suitable for mechanical recycling. bsef.combsef.com The BFR-rich plastic stream is often diverted to facilities for energy recovery (incineration with energy capture) or chemical recycling, which can recover the elemental bromine for reuse. bsef.comebfrip.org This approach prevents the re-introduction of regulated or hazardous BFRs into the circular economy through recycled plastics. bsef.com Research continues into advanced methods like solvent-based recycling, which aims to separate polymers from BFRs, allowing for the recovery of both materials. bsef.com

The concentration of bromine (an indicator of BFR content) varies significantly across different categories of WEEE plastics, as shown in the table below.

| WEEE Plastic Category | Bromine (Br) Level (ppm) | Time Period | Reference |

| Screens | 6,000 - 13,000 | 2020 - 2023 | bsef.com |

| Small Equipment | 2,000 - 7,000 | 2020 - 2023 | bsef.com |

Regulatory and Monitoring Frameworks for Persistent Organic Pollutants (POPs)

The regulation and monitoring of 2,3,4,6-Tetrabromo-dibenzofuran are encompassed within the larger strategies for managing POPs. These frameworks are designed to protect human health and the environment from chemicals that persist in the environment, bioaccumulate in living organisms, and pose a risk of adverse effects.

Inclusion in International Conventions (e.g., Stockholm Convention)

The Stockholm Convention on Persistent Organic Pollutants is a global treaty to protect human health and the environment from POPs. undp.org While 2,3,4,6-Tetrabromo-dibenzofuran is not individually listed, the broader class of polybrominated dibenzofurans (PBDFs) has been proposed for inclusion in Annex C of the convention, which addresses the unintentional production of POPs.

This proposal, submitted by Switzerland, covers polybrominated dibenzo-p-dioxins and dibenzofurans (PBDD/Fs) as well as mixed polybrominated/chlorinated dibenzo-p-dioxins and dibenzofurans (PBCDD/Fs). The Persistent Organic Pollutants Review Committee (POPRC), the technical body of the Stockholm Convention, has concluded that these groups of substances meet the screening criteria for persistence, bioaccumulation, long-range environmental transport, and adverse effects. chemradar.com The inclusion of PBDFs in the Stockholm Convention would obligate signatory parties to take measures to reduce and, where feasible, eliminate their unintentional release.

National and Regional Monitoring Programs

Various national and regional programs are in place to monitor the levels of POPs, including PBDFs, in the environment. These programs provide valuable data on the presence and trends of these contaminants.

Germany's Chemicals Prohibition Ordinance (ChemVerbotsV): Germany has specific regulations for dioxins and furans, including some brominated congeners, under its Chemicals Prohibition Ordinance (ChemVerbotsV). trade-e-bility.comchemical-check.comgesetze-im-internet.de This ordinance sets limits for these substances in products. However, the regulation primarily focuses on the most toxic congeners, which are those with a 2,3,7,8-substitution pattern. The specific isomer, 2,3,4,6-Tetrabromo-dibenzofuran, is not explicitly listed in the annex of this ordinance.

European Union: The European Union has a comprehensive framework for managing chemicals and protecting the environment. The European Environment Agency tracks emissions of POPs, including dioxins and furans, which have seen a significant decrease between 2005 and 2022. europa.eu The EU's POPs Regulation (EU) 2019/1021 implements the Stockholm Convention and sets stringent limits for POPs in waste. epa.iemeasurlabs.com While specific environmental quality standards for 2,3,4,6-Tetrabromo-dibenzofuran under the Water Framework Directive have not been established, the overarching goal is to achieve good chemical status for all surface water bodies, which includes minimizing pollution from hazardous substances like PBDFs. Monitoring programs in the EU contribute to a growing body of data on the presence of various POPs in the environment and in humans.

United States: The United States Environmental Protection Agency (EPA) has established methods for the monitoring of polyhalogenated dibenzo-p-dioxins and dibenzofurans, which includes PBDFs, in ambient air. epa.gov However, large-scale monitoring programs have historically focused more on the chlorinated dioxins and furans. While the capacity to detect brominated compounds like 2,3,4,6-Tetrabromo-dibenzofuran exists, it is not consistently included as a target analyte in routine national monitoring.

Global Monitoring Plan: Under the Stockholm Convention, a Global Monitoring Plan (GMP) has been established to provide a framework for collecting comparable data on the presence of POPs from all regions of the world. This plan helps to assess the effectiveness of the convention in reducing the levels of these chemicals in the environment. While the GMP includes the analysis of newly listed POPs, specific data for 2,3,4,6-Tetrabromo-dibenzofuran is not separately reported in the global assessments.

Future Research Directions and Knowledge Gaps for 2,3,4,6 Tetrabromo Dibenzofuran

Development of Specific Analytical Standards and Methods for Underexplored Congeners

While analytical methods for some of the most common PBDF congeners exist, many remain underexplored. The lack of certified analytical standards for a wide range of PBDF congeners, including various isomers of tetrabromo-dibenzofuran, is a significant limitation. researchgate.net This scarcity impedes accurate quantification and toxicological assessment.

Future efforts should focus on:

Synthesis and certification of a broader range of PBDF congener standards. This includes isomers that are currently not commercially available.

Development and validation of congener-specific analytical methods. Techniques like high-resolution gas chromatography coupled with high-resolution mass spectrometry (HRGC/HRMS) are powerful tools but require further refinement for separating and quantifying complex mixtures of PBDF isomers. cdc.govepa.govclu-in.org Isotope dilution methods can enhance the accuracy of these analyses. cdc.gov

Improving detection limits. Lowering the limits of detection (LOD) and quantification (LOQ) is crucial for identifying and quantifying these compounds at environmentally relevant concentrations. researchgate.net

Elucidation of Specific Formation Pathways under Varied Environmental and Industrial Conditions

The formation of PBDFs, including 2,3,4,6-TeBDF, is a complex process that can occur under various conditions. While it is known that they can be byproducts of industrial processes and form during the combustion of brominated flame retardants (BFRs), the specific pathways and influencing factors are not fully understood. researchgate.netservice.gov.ukacs.org

Key research areas include:

Investigating the role of precursors. Studies have shown that hydroxylated polybrominated diphenyl ethers (OH-PBDEs) can be precursors to PBDFs through oxidation mediated by metal oxides like goethite and manganese oxides. researchgate.net Further research is needed to understand the transformation of other BFRs, such as tetrabromobisphenol A (TBBPA), into PBDFs under different thermal and environmental conditions. service.gov.uk

Understanding the influence of reaction conditions. The formation of specific congeners, such as 2,4,6,8-TeBDF, has been observed during the pyrolysis of BFRs. researchgate.netservice.gov.uk More research is needed to determine how factors like temperature, oxygen availability, and the presence of catalysts influence the congener profile of the resulting PBDFs. researchgate.netservice.gov.uk

Exploring abiotic formation routes. The spontaneous formation of PBDD/Fs from OH-PBDEs in the presence of metal oxides highlights the potential for abiotic pathways in the environment. researchgate.net The role of photolytic and thermal degradation of BFRs in the formation of PBDFs warrants further investigation. iaeg.com

Detailed Environmental Fate Studies for Individual Isomers and Congener Mixtures

The environmental fate of 2,3,4,6-TeBDF and other PBDFs is influenced by a variety of processes, including transport, partitioning, and degradation. However, data on the specific behavior of individual isomers and complex mixtures in different environmental compartments are scarce.

Future research should address:

Persistence and mobility. The persistence of these compounds in soil and sediment, as well as their potential for long-range environmental transport, needs to be thoroughly investigated. iaeg.comjuniperpublishers.com Factors affecting their mobility, such as water solubility and soil adsorption, require further characterization. juniperpublishers.com

Partitioning behavior. Understanding how PBDFs partition between water, sediment, and biota is crucial for predicting their environmental distribution and potential for bioaccumulation. researchgate.net

Photodegradation. The role of sunlight in the degradation of PBDFs in different environmental matrices, such as soil and water, needs more detailed study. iaeg.com

Advanced Biotransformation and Degradation Studies in Complex Environmental Compartments

The biotransformation and degradation of PBDFs are key processes that determine their persistence and potential for causing harm. While some studies have investigated the metabolism of PBDFs, significant knowledge gaps remain, particularly concerning the specific enzymes and microbial communities involved. researchgate.netnih.govnih.gov

Important areas for future research include:

Microbial degradation. Identifying the specific microorganisms (bacteria and fungi) capable of degrading 2,3,4,6-TeBDF and other congeners under both aerobic and anaerobic conditions is a priority. researchgate.netudem.edu.mx

Metabolic pathways. Elucidating the metabolic pathways, including the formation of hydroxylated and other metabolites, is essential for understanding the potential toxicity of degradation products. researchgate.netnih.govnih.gov

Enzymatic processes. Investigating the role of specific enzymes, such as cytochrome P450s, in the biotransformation of PBDFs in various organisms is crucial. nih.gov

Comprehensive Occurrence Data in Diverse Global Matrices to Assess Environmental Distribution

To accurately assess the environmental distribution and human exposure to 2,3,4,6-TeBDF, more comprehensive occurrence data from a wider range of geographical locations and environmental matrices are needed. iaeg.comnih.gov

Future monitoring programs should focus on:

Global monitoring. Expanding monitoring efforts to include regions where data is currently limited.

Diverse matrices. Analyzing a wide array of samples, including air, water, soil, sediment, sludge, and biota, to create a more complete picture of environmental contamination. iaeg.com

Human tissues. Continued monitoring of human tissues, such as blood and adipose tissue, is necessary to assess human body burdens and potential health risks. iaeg.comoup.com

Refinement of Source Identification and Apportionment Models for Specific PBDF Congeners

Source apportionment models are valuable tools for identifying the primary sources of environmental pollution. europa.eueuropa.eu However, the application of these models to PBDFs is still in its early stages.

Future research should aim to:

Develop specific source profiles. Creating detailed chemical profiles of PBDF emissions from various sources, such as industrial processes and waste incineration, will improve the accuracy of source apportionment models. europa.eu

Integrate multiple modeling approaches. Combining receptor-oriented models (which analyze data from the receiving environment) and source-oriented models (which simulate pollutant dispersion from known sources) can provide a more robust understanding of source contributions. europa.eueuropa.eucopernicus.org

Incorporate congener-specific data. Utilizing data on the distribution of specific PBDF congeners can help to differentiate between different emission sources.

Development and Optimization of Novel Remediation Technologies for Contaminated Sites

The contamination of soil and water with persistent organic pollutants like PBDFs poses a significant environmental challenge. researchgate.netepa.govepa.gov Developing effective and sustainable remediation technologies is therefore a high priority.

Key areas for research and development include:

Bioremediation. Exploring the use of microorganisms and plants (phytoremediation) to degrade or remove PBDFs from contaminated environments. epa.govmdpi.com

Advanced oxidation processes. Investigating the effectiveness of technologies like photocatalysis and ozonolysis for the degradation of PBDFs. mdpi.com